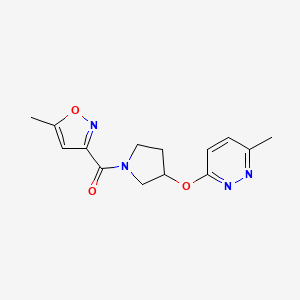

(5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

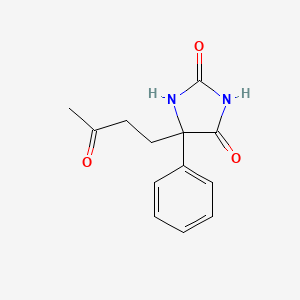

Design and Synthesis for Anticonvulsant Activity

Compounds similar to (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized and evaluated for their potential anticonvulsant activities. For instance, Malik and Khan (2014) designed and synthesized a series of novel compounds as sodium channel blockers and anticonvulsant agents. Their study highlighted the significant potency of these compounds, with some showing protective indices much higher than the reference drug phenytoin, suggesting a promising avenue for the development of new anticonvulsant medications (Malik & Khan, 2014).

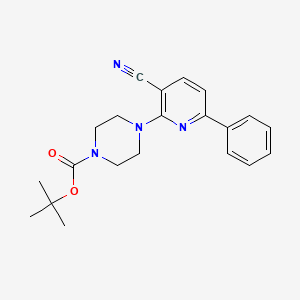

Isoxazole Ring Bioactivation

Further research into isoxazole rings, a core feature in the compound of interest, has elucidated novel bioactivation pathways. Yu et al. (2011) identified a unique pathway of isoxazole ring opening in human liver microsomes, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. This study provides crucial insights into the metabolic fate of isoxazole-containing compounds in the liver, which could be relevant for understanding the metabolism of this compound and related molecules (Yu et al., 2011).

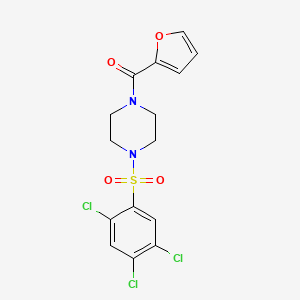

Metabolic Pathways and Pharmacological Characterization

The metabolic pathways and pharmacological characterization of compounds bearing structural similarities to the molecule have been extensively studied. Research by Johnson et al. (2008) on a vascular endothelial growth factor receptor-2 antagonist unveiled complex metabolic pathways involving oxidation and conjugation reactions. Such investigations into the biotransformation of chemically related entities offer a foundation for predicting the metabolism of new compounds and their potential as therapeutic agents (Johnson et al., 2008).

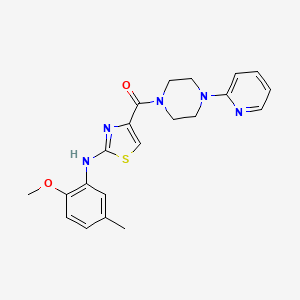

Allosteric Metabotropic Glutamate Receptor Antagonism

Investigations into isoxazolopyridone derivatives have identified their role as allosteric antagonists of metabotropic glutamate receptor 7 (mGluR7), with Suzuki et al. (2007) detailing the pharmacological characterization of these novel antagonists. The study underscores the potential of such compounds in elucidating the roles of mGluR7 on central nervous system functions, which could be relevant for exploring the therapeutic applications of compounds like this compound (Suzuki et al., 2007).

Mechanism of Action

Mode of Action

Based on its structural similarity to other isoxazole compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

Its isoxazole and pyridazine moieties suggest that it may have good bioavailability and metabolic stability .

Action Environment

The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the presence of DMSO was found to disrupt amide-amide interactions in a related compound .

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-3-4-13(16-15-9)20-11-5-6-18(8-11)14(19)12-7-10(2)21-17-12/h3-4,7,11H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELSGQALIIRWTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2390799.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2390809.png)

![13-chloro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide](/img/structure/B2390812.png)